molecular formula C12H24N2O2 B2780501 Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate CAS No. 1781017-66-0

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2780501
CAS No.: 1781017-66-0
M. Wt: 228.336
InChI Key: IAQFXXMVIILVAI-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate (CAS: 1781017-66-0) is a small-molecule scaffold with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.3 g/mol . Its structure features a pyrrolidine ring substituted with two methyl groups at the 2-position and a tert-butyl carbamate group linked via a methylene bridge to the 3-position of the pyrrolidine (Figure 1). This compound is valued in medicinal chemistry for its versatility as a building block in drug discovery, particularly for modulating steric and electronic properties in target molecules.

Properties

IUPAC Name

tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-8-9-6-7-14-12(9,4)5/h9,14H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQFXXMVIILVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylpyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target molecule and affecting downstream biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Similarities and Differences

Target Compound
  • Core structure : 2,2-dimethylpyrrolidine with a tert-butyl carbamate at the 3-position via a methylene group.
  • Key features : The dimethyl substitution on the pyrrolidine enhances rigidity and influences conformational preferences.
Analogs

tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate () Structure: Pyrrolidine ring substituted with a pyrimidine at the 1-position and a tert-butyl carbamate at the 3-position. Molecular formula: C₁₃H₂₁N₃O₂ (MW: 264.32 g/mol).

tert-Butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate () Structure: Pyrrolidine with a 2-fluorophenyl group at the 4-position and a carbamate at the 3-position.

tert-Butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate ()

  • Structure : Pyrrolidine substituted with a nitro and fluorophenyl group at the 1-position.
  • Molecular formula : C₁₅H₂₀FN₃O₄ (MW: 325.34 g/mol).
  • Difference : The electron-withdrawing nitro group may serve as a reactive handle for further functionalization .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target (1781017-66-0) C₁₂H₂₄N₂O₂ 228.3 2,2-dimethylpyrrolidine, carbamate
Analog 4 (Ref #54-OR306290) C₁₃H₂₁N₃O₂ 264.32 Pyrimidine, carbamate
Analog 10 (1233860-14-4) C₁₅H₂₀FN₃O₄ 325.34 3-Fluoro-2-nitrophenyl, carbamate
  • Lipophilicity : The fluorophenyl (Analog 8) and nitro groups (Analog 10) increase logP compared to the target compound.
  • Solubility : The pyrimidine in Analog 4 may improve aqueous solubility due to hydrogen-bonding capacity.

Biological Activity

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate is a synthetic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1781017-66-0
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 317.1 °C at 760 mmHg
  • Flash Point : 145.6 °C

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors within biological systems. It may act as an inhibitor or modulator, influencing various biochemical pathways. The precise mechanism can vary depending on the target molecule and the context of its application.

Biological Applications

This compound has been studied for several biological activities:

  • Enzyme Modulation : The compound has been used in studies to investigate enzyme mechanisms, particularly in relation to metabolic pathways.
  • Neuroprotective Effects : Preliminary research suggests that similar compounds may exhibit protective effects against neurodegenerative conditions by modulating inflammatory responses and oxidative stress markers .
  • Pharmaceutical Intermediates : It serves as a building block in the synthesis of more complex pharmaceutical agents, potentially enhancing drug efficacy and specificity.

Neuroprotective Studies

A study investigating the neuroprotective properties of related carbamates found that they could reduce levels of pro-inflammatory cytokines like TNF-α and mitigate oxidative stress in neuronal cells. This suggests potential therapeutic applications in conditions such as Alzheimer's disease (AD) .

Enzyme Inhibition Studies

Research has shown that compounds with structural similarities to this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical profiles in treated cells. These findings highlight the compound's potential role as a therapeutic agent in metabolic disorders.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Enzyme ModulationInhibition of metabolic enzymes,
NeuroprotectionReduction of TNF-α and oxidative stress
Pharmaceutical IntermediateBuilding block for complex drugs,

Q & A

Q. What role does the 2,2-dimethylpyrrolidinyl moiety play in modulating membrane permeability?

  • Insights : The dimethyl groups increase lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration. Assess via parallel artificial membrane permeability assays (PAMPA) and correlate with computational logD predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s anti-inflammatory efficacy?

  • Strategy : Re-evaluate experimental variables:
  • Model Systems : Primary immune cells vs. immortalized lines may respond differently due to receptor expression levels.
  • Dosage : Optimize in vivo dosing (e.g., 10–50 mg/kg in murine models) to balance efficacy and toxicity .

Q. Why do synthetic yields vary significantly across literature protocols?

  • Root Cause : Impurities in starting materials (e.g., tert-butyl carbamate hydrolysis) or suboptimal base selection (e.g., Et₃N vs. DBU). Mitigate via rigorous reagent QC and screening base/solvent combinations .

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